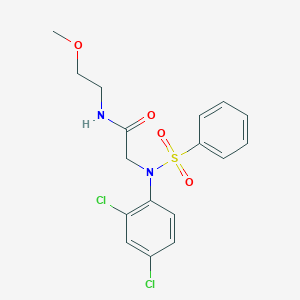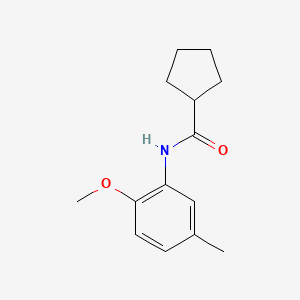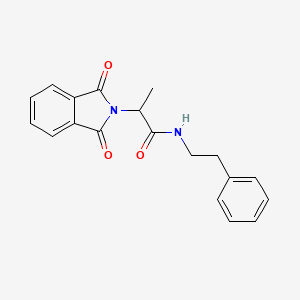
1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedione, also known as propyphenazone, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used in the treatment of pain, fever, and inflammation. Propyphenazone is a pyrazolone derivative and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
科学研究应用
Propyphenazone has been widely used in scientific research for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to have a similar efficacy to other NSAIDs in the treatment of pain, fever, and inflammation. Propyphenazone has also been studied for its potential use in the treatment of migraine headaches, where it has been shown to be effective in reducing the severity and duration of migraine attacks.
作用机制
The mechanism of action of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene is not fully understood, but it is believed to work by inhibiting the production of prostaglandins, which are mediators of inflammation, pain, and fever. Propyphenazone is also thought to have a direct effect on the central nervous system, where it acts as a mild sedative and anxiolytic.
Biochemical and physiological effects
Propyphenazone has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha, which are involved in the inflammatory response. Propyphenazone has also been shown to reduce the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. In addition, 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene has been shown to have a mild sedative effect, which may contribute to its analgesic properties.
实验室实验的优点和局限性
Propyphenazone has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively inexpensive and widely available. It is also easy to synthesize and purify, which makes it a good candidate for use in large-scale experiments. However, 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene has a relatively short half-life in the body, which may limit its usefulness in certain experiments. It also has a number of potential side effects, which may need to be taken into account when designing experiments.
未来方向
There are a number of future directions for research on 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene. One area of interest is the development of new formulations of the drug that have improved pharmacokinetic properties, such as longer half-life or improved bioavailability. Another area of interest is the investigation of the potential use of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene in the treatment of other conditions, such as inflammatory bowel disease or rheumatoid arthritis. Finally, there is a need for further research into the mechanism of action of 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene, in order to better understand its effects on the body and to identify potential new targets for drug development.
合成方法
Propyphenazone can be synthesized by the reaction of 4-aminoantipyrine with 2-propoxybenzaldehyde in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to yield 1-phenyl-4-(2-propoxybenzylidene)-3,5-pyrazolidinedionene. This synthesis method has been extensively studied and optimized for high yield and purity.
属性
IUPAC Name |
(4Z)-1-phenyl-4-[(2-propoxyphenyl)methylidene]pyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-2-12-24-17-11-7-6-8-14(17)13-16-18(22)20-21(19(16)23)15-9-4-3-5-10-15/h3-11,13H,2,12H2,1H3,(H,20,22)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYWRCZMSZDECH-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C\2/C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-methoxybenzoyl)-4-[(2-methoxy-1-naphthyl)methyl]piperazine](/img/structure/B5127590.png)

![2-fluoro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5127605.png)
![1-{3-[2-(1-adamantyl)propyl]-4-nitrophenyl}-3,5-dimethylpiperazine](/img/structure/B5127621.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B5127623.png)
![(2,1,3-benzoxadiazol-5-ylmethyl){[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amine](/img/structure/B5127629.png)

![N-(4-ethylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5127639.png)
![(2R*,6S*)-4-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B5127655.png)
![3-[(4-propoxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B5127664.png)



![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5127693.png)